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Compound of Interest

Compound Name: 5-Bromo-2-hydroxynicotinonitrile

Cat. No.: B1277732 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Key

Synthetic Transformations

5-Bromo-2-hydroxynicotinonitrile has emerged as a valuable and versatile starting material

in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a

reactive bromine atom, a nucleophilic hydroxyl group, and a modifiable cyano group, provides

a powerful platform for the synthesis of a diverse array of substituted pyridine derivatives.

These derivatives are of significant interest due to their prevalence in biologically active

compounds. This document provides detailed application notes and experimental protocols for

key synthetic transformations of 5-Bromo-2-hydroxynicotinonitrile, including palladium-

catalyzed cross-coupling reactions and alkylation, to facilitate the exploration of novel chemical

space.

Synthetic Pathways Overview
The strategic location of the bromine atom at the 5-position allows for a variety of palladium-

catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, amino, and

alkynyl moieties. The 2-hydroxy group, existing in tautomeric equilibrium with the 2-pyridone

form, offers sites for both O- and N-alkylation, leading to further diversification. The cyano

group can also be subjected to various transformations.
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Caption: Key synthetic transformations of 5-Bromo-2-hydroxynicotinonitrile.

Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization

of 5-Bromo-2-hydroxynicotinonitrile at the C5-position. The choice of catalyst, ligand, base,
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and solvent is crucial for achieving high yields and selectivity.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the

pyridine core and various aryl or heteroaryl boronic acids or esters. This reaction is highly

valued for its broad functional group tolerance.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Entry
Arylbo
ronic
Acid

Cataly
st
(mol%)

Ligand
(mol%)

Base
Solven
t

Temp
(°C)

Time
(h)

Yield
(%)

1

Phenylb

oronic

acid

Pd(PPh

₃)₄ (5)
- Na₂CO₃

Toluene

/EtOH/

H₂O

100 12 70-90

2

4-

Methox

yphenyl

boronic

acid

Pd(dppf

)Cl₂ (3)
- K₂CO₃

1,4-

Dioxan

e

90 8 75-95

3

3-

Pyridylb

oronic

acid

Pd(OAc

)₂ (2)

SPhos

(4)
K₃PO₄ Toluene 110 16 60-85

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Reaction Setup: To a flame-dried Schlenk flask, add 5-Bromo-2-hydroxynicotinonitrile (1.0

equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst, and the ligand (if

applicable).

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen)

three times.
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Reagent Addition: Under a positive flow of the inert gas, add the base (2.0-3.0 equiv) and the

degassed solvent.

Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring for the

indicated time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid

chromatography-mass spectrometry (LC-MS).

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic

solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over

anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel.

Start
Reaction Setup

(Substrate, Boronic Acid,
Catalyst, Ligand)

Inert Atmosphere
(Evacuate/Backfill)

Add Base and
Degassed Solvent Heat and Stir Aqueous Work-up Column Chromatography Product

Click to download full resolution via product page

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen

bonds, allowing for the introduction of a wide range of primary and secondary amines at the 5-

position of the pyridine ring.[1][2]

Table 2: Representative Conditions for Buchwald-Hartwig Amination
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Entry Amine
Cataly
st
(mol%)

Ligand
(mol%)

Base
Solven
t

Temp
(°C)

Time
(h)

Yield
(%)

1
Morphol

ine

Pd₂(dba

)₃ (2)

Xantph

os (4)
Cs₂CO₃

1,4-

Dioxan

e

100 12-18 70-90

2 Aniline
Pd(OAc

)₂ (3)

BINAP

(6)
NaOtBu Toluene 110 16-24 65-85

3
Benzyla

mine

Pd₂(dba

)₃ (2.5)

RuPhos

(5)
K₃PO₄ t-BuOH 90 12 70-88

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor,

ligand, and base to a dry reaction vessel.

Reagent Addition: Add 5-Bromo-2-hydroxynicotinonitrile (1.0 equiv), the amine (1.1-1.5

equiv), and the anhydrous, degassed solvent.

Reaction: Seal the vessel and heat the mixture with stirring for the specified time and

temperature. Monitor the reaction by TLC or LC-MS.

Work-up: After cooling to room temperature, dilute the reaction mixture with an appropriate

solvent and filter through a pad of celite. Concentrate the filtrate under reduced pressure.

Purification: Purify the crude residue by flash column chromatography.

Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the

pyridine ring and a terminal alkyne, providing access to alkynyl-substituted pyridines which are

valuable intermediates for further transformations.

Table 3: Representative Conditions for Sonogashira Coupling
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Entry Alkyne

Pd
Cataly
st
(mol%)

Cu(I)
Source
(mol%)

Base
Solven
t

Temp
(°C)

Time
(h)

Yield
(%)

1

Phenyla

cetylen

e

Pd(PPh

₃)₂Cl₂

(3)

CuI (5) Et₃N DMF 80 6 70-90

2

Trimeth

ylsilylac

etylene

Pd(PPh

₃)₄ (5)
CuI (10) DIPA THF 60 12 65-85

3

Proparg

yl

alcohol

Pd(OAc

)₂ (2)
CuI (4) K₂CO₃

Acetonit

rile
70 8 60-80

Experimental Protocol: General Procedure for Sonogashira Coupling

Reaction Setup: To a Schlenk flask, add 5-Bromo-2-hydroxynicotinonitrile (1.0 equiv), the

palladium catalyst, and the copper(I) source.

Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

Reagent Addition: Add the degassed solvent, the base, and the terminal alkyne (1.2-2.0

equiv).

Reaction: Stir the reaction mixture at the indicated temperature until the starting material is

consumed (monitored by TLC).

Work-up: Quench the reaction with aqueous ammonium chloride solution and extract with an

organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, and concentrate.

Purification: Purify the residue by flash column chromatography.

Alkylation Reactions
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The 2-hydroxy group of 5-Bromo-2-hydroxynicotinonitrile exists in tautomeric equilibrium

with its 2-pyridone form. This allows for alkylation to occur on either the oxygen (O-alkylation)

or the nitrogen (N-alkylation) atom, depending on the reaction conditions.

Caption: Tautomeric equilibrium of 2-hydroxypyridine and 2-pyridone.

O-Alkylation vs. N-Alkylation
The regioselectivity of the alkylation is influenced by factors such as the base, solvent, and

alkylating agent. Generally, harder bases and polar aprotic solvents favor N-alkylation, while

softer bases and polar protic solvents can lead to a mixture of products or favor O-alkylation.

Table 4: General Conditions for O- and N-Alkylation

Alkylation
Type

Base Solvent
Alkylating
Agent

Temp (°C)

O-Alkylation Ag₂CO₃, K₂CO₃ DMF, Acetonitrile Alkyl Halide 25-80

N-Alkylation NaH, Cs₂CO₃ THF, DMF Alkyl Halide 0-60

Experimental Protocol: General Procedure for Alkylation

Reaction Setup: To a solution of 5-Bromo-2-hydroxynicotinonitrile (1.0 equiv) in an

anhydrous solvent, add the base (1.1-1.5 equiv) portion-wise at 0 °C.

Reagent Addition: After stirring for a short period, add the alkylating agent (1.0-1.2 equiv)

dropwise.

Reaction: Allow the reaction to warm to the desired temperature and stir until completion

(monitored by TLC).

Work-up: Quench the reaction with water and extract with an organic solvent. Wash the

organic layer with brine, dry, and concentrate.

Purification: Purify the crude product by flash column chromatography to separate the O-

and N-alkylated isomers if a mixture is obtained.
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Conclusion
5-Bromo-2-hydroxynicotinonitrile is a highly adaptable building block for the synthesis of a

wide range of substituted pyridines. The protocols outlined in this document for Suzuki-

Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as for O- and N-alkylation,

provide a solid foundation for the development of novel compounds for pharmaceutical and

materials science applications. The ability to selectively functionalize this scaffold at multiple

positions underscores its importance in modern organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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